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NU-7107 is a novel small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a key

enzyme in the repair of DNA double-strand breaks [1]. Inhibiting DNA-PK can enhance the effectiveness of

DNA-damaging cancer treatments like ionising radiation, a concept known as radiosensitisation [1].

This compound was developed as a structural analogue of the prototype DNA-PK inhibitor NU7026 (2-

(morpholin-4-yl)-benzo[H]chromen-4-one). Research indicates the morpholine ring of NU7026 is a site of

extensive metabolism through hydroxylation, leading to rapid plasma clearance [1]. NU-7107 was

specifically designed with methylation at the C-2 and C-6 positions of the morpholine ring to block these

metabolic pathways, thereby improving its pharmacokinetic (PK) properties [1].

Summary of Experimental Data and Modeling

The table below summarizes the key preclinical pharmacokinetic findings for NU7026, which informed the

development of NU-7107.

Parameter NU7026 (Value)
NU7107 (vs.
NU7026)

Experimental Details

In Vitro IC₅₀ (DNA-
PK)

0.23 μM Information

missing

Assayed using DNA-PK enzyme;

specificity noted over related
kinases [1].
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Parameter NU7026 (Value)
NU7107 (vs.
NU7026)

Experimental Details

In Vitro
Radiosensitisation

Significant effect with 10

μM for 4h + 3Gy
radiation

Information

missing

CH1 human ovarian carcinoma

cells; clonogenic survival assay
[1].

Plasma Clearance 0.108 L/h (rapid) ~4x slower Mouse, i.v. administration at 5
mg/kg; largely attributed to

metabolism [1].

Bioavailability i.p.: 20%; p.o.: 15% (at

20 mg/kg)

Information

missing

Mouse; formulated in 10%

DMSO, 5% Tween 20 in saline
[1].

Major Elimination
Route

Multiple hydroxylations;
glucuronide conjugation

Information
missing

Metabolites identified in plasma
and urine [1].

Proposed Dosing
(NU7026)

100 mg/kg, 4 times per
day (i.p.)

Information
missing

Based on PK simulations to
achieve exposure for in vivo
radiosensitisation [1].

Proposed Pharmacokinetic Modeling Workflow

Based on general principles of PK/PD modeling, the following workflow can be applied to compounds like

NU-7107. The diagram below outlines the key stages from data collection through to model application.
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Detailed Experimental Protocols

In Vitro Radiosensitisation Clonogenic Assay

This protocol determines the minimum concentration and exposure time of NU-7107 required to

radiosensitise cancer cells [1].

Cell Line: CH1 human ovarian carcinoma cells.
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Culture Conditions: Monolayers in DMEM supplemented with 10% heat-inactivated fetal calf serum,

2 mM L-glutamine, non-essential amino acids, and 0.5 μg/ml hydrocortisone, maintained in 6.5% CO₂

at 37°C.

Drug Treatment: Expose cells to 10 μM NU7026 (or equivalent concentration of NU-7107) or DMSO
vehicle control (0.5% final concentration) for 24 hours.

Radiation: Irradiate cells with a cobalt-60 (⁶⁰Co) source at doses of 2, 3, or 4 Gy at specified time
points (e.g., 2, 4, 6, 24h) after drug addition.

Washout: Aspirate drug-containing medium and rinse with 10 mM PBS at the designated time points
post-irradiation.

Clonogenic Growth: Re-feed cells with drug-free medium and incubate for ~9 days until colonies are
visible.

Data Analysis: Count cell colonies (typically >50 cells) and express survival as a percentage of non-
treated controls. Compare survival fractions across treatment groups to determine radiosensitisation

effect.

Preclinical Pharmacokinetic and Metabolism Study

This protocol characterizes the absorption, distribution, and elimination of NU-7107 in a mouse model [1].

Animals: Female BALB/c mice.
Test Compound Formulation:

For i.v. (5 mg/kg): 10% ethanol, 25% PEG 200, 5% Tween 20 in saline.
For i.p. and p.o. (20 mg/kg): 10% DMSO, 5% Tween 20 in saline.

Dosing and Sampling: Administer compound to groups of mice (n=3 per time point). Collect blood
via cardiac puncture under transient halothane anaesthesia at time points from 5 minutes to 24 hours

post-dose. Centrifuge blood to obtain plasma.
Bioanalysis: Quantify NU-7107 and potential metabolites in plasma and urine using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolite Identification: Use transitions and LC retention times to identify major oxidative

metabolites and conjugates.

Application Notes for Researchers

Lead Optimization Strategy: The development of NU-7107 from NU7026 is a classic example of
mitigating metabolic liability through strategic structural modification (methylation), which successfully

reduced plasma clearance [1].
Integrating PK and PD: Effective translational PK/PD modeling requires robust in vitro efficacy data

(like the clonogenic assay) to establish a target exposure, which can then be used to simulate
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achievable in vivo dosing regimens [1] [2].

Model-Informed Drug Development (MIDD): As shown in the workflow, even with limited data for a
prototype, pharmacokinetic modeling and simulation are powerful tools for predicting human

efficacious doses and informing clinical study design, saving time and resources [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Preclinical pharmacokinetics and metabolism of a novel ... [pmc.ncbi.nlm.nih.gov]

2. Translational Pharmacokinetic-Pharmacodynamic ... [pubmed.ncbi.nlm.nih.gov]

3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

To cite this document: Smolecule. [Introduction to NU-7107 and its Context]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b548532#nu-7107-pharmacokinetic-

modelling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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